![molecular formula C14H21FN2O2 B7572410 2-[2-[4-(2-Fluorophenyl)piperazin-1-yl]ethoxy]ethanol](/img/structure/B7572410.png)
2-[2-[4-(2-Fluorophenyl)piperazin-1-yl]ethoxy]ethanol
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Overview
Description
2-[2-[4-(2-Fluorophenyl)piperazin-1-yl]ethoxy]ethanol, commonly known as FPEE, is a chemical compound that has shown promising results in various scientific research applications. It is a synthetic compound that belongs to the class of ethylene glycol ethers and is primarily used for laboratory experiments.
Mechanism of Action
FPEE acts as a selective serotonin receptor agonist, specifically targeting the 5-HT1A receptor. It has been shown to increase the release of serotonin in the brain, leading to anxiolytic and antidepressant effects. FPEE has also been shown to have anxiogenic effects in certain conditions, highlighting the complexity of serotonin receptor signaling.
Biochemical and Physiological Effects
FPEE has been shown to have both biochemical and physiological effects. It has been shown to increase the release of serotonin in the brain, leading to anxiolytic and antidepressant effects. FPEE has also been shown to have anxiogenic effects in certain conditions, highlighting the complexity of serotonin receptor signaling. Additionally, FPEE has been shown to have effects on the cardiovascular system, including vasodilation and a decrease in blood pressure.
Advantages and Limitations for Lab Experiments
FPEE has several advantages for lab experiments, including its high purity and selectivity for the 5-HT1A receptor. It is also relatively easy to synthesize and has a moderate yield. However, FPEE has several limitations, including its limited solubility in water and potential toxicity at high concentrations.
Future Directions
There are several future directions for the study of FPEE. One potential direction is the development of more selective and potent serotonin receptor agonists for therapeutic applications. Additionally, further research is needed to understand the complex signaling pathways of serotonin receptors and their role in various physiological and pathological conditions. Finally, the potential toxicity of FPEE at high concentrations needs to be further explored to ensure its safety for lab experiments.
Conclusion
In conclusion, FPEE is a synthetic compound that has shown promising results in various scientific research applications. Its selective targeting of the 5-HT1A receptor makes it a valuable research tool for studying serotonin receptor signaling. However, its potential toxicity at high concentrations and limited solubility in water highlight the need for further research to ensure its safety and efficacy.
Synthesis Methods
The synthesis of FPEE involves the reaction of 2-(2-chloroethoxy)ethanol with 4-(2-fluorophenyl)piperazine in the presence of a base. The reaction takes place under reflux conditions, and the resulting product is purified through column chromatography. The yield of FPEE is typically between 60-70%.
Scientific Research Applications
FPEE has shown promising results in various scientific research applications, including neuroscience, pharmacology, and toxicology. It is primarily used as a research tool to study the effects of serotonin receptors and their role in various physiological and pathological conditions. FPEE has also been used to study the effects of drugs that target serotonin receptors and their potential therapeutic applications.
properties
IUPAC Name |
2-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethoxy]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21FN2O2/c15-13-3-1-2-4-14(13)17-7-5-16(6-8-17)9-11-19-12-10-18/h1-4,18H,5-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQTSJJWQUJPDCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOCCO)C2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-[4-(2-Fluorophenyl)piperazin-1-yl]ethoxy]ethanol |
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